molecular formula C4H6N2O2 B13509598 N-(cyanomethyl)glycine

N-(cyanomethyl)glycine

Cat. No.: B13509598
M. Wt: 114.10 g/mol
InChI Key: QGLKBDIZFCYGIX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)glycine: is a nitrile compound that is the N-cyanomethyl derivative of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(cyanomethyl)glycine can undergo oxidation reactions, where the nitrile group is converted to other functional groups such as carboxylic acids.

    Reduction: The compound can also undergo reduction reactions, where the nitrile group is reduced to primary amines.

    Substitution: this compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(cyanomethyl)glycine is used as a building block in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds and polymers .

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in modulating biological pathways .

Medicine: Its derivatives are studied for their potential pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(cyanomethyl)glycine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a modulator of enzymatic activities and signaling pathways. The nitrile group in its structure allows it to participate in various biochemical reactions, leading to its effects on cellular processes .

Comparison with Similar Compounds

    N-(cyanomethyl)glycinate: The conjugate base of N-(cyanomethyl)glycine.

    N-(cyanomethyl)alanine: A similar compound with an alanine backbone instead of glycine.

    N-(cyanomethyl)serine: A similar compound with a serine backbone.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions.

Properties

IUPAC Name

2-(cyanomethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-1-2-6-3-4(7)8/h6H,2-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLKBDIZFCYGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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